molecular formula C13H18ClN B6277559 3-(2-phenylethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride CAS No. 2763759-07-3

3-(2-phenylethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride

Cat. No.: B6277559
CAS No.: 2763759-07-3
M. Wt: 223.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Phenylethyl)bicyclo[111]pentan-1-amine hydrochloride is a chemical compound that features a bicyclo[111]pentane core with a phenylethyl group attached to one of its bridgehead carbons and an amine group at another bridgehead carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-phenylethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride typically involves the following steps:

    Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1.1.1]propellane precursor, which undergoes a series of reactions to form the bicyclo[1.1.1]pentane structure.

    Introduction of the phenylethyl group: This step involves the alkylation of the bicyclo[1.1.1]pentane core with a phenylethyl halide under suitable conditions.

    Formation of the hydrochloride salt: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-Phenylethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenylethyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl halides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(2-Phenylethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting the central nervous system.

    Materials Science: The unique structural properties of the bicyclo[1.1.1]pentane core make it useful in the design of new materials with specific mechanical or electronic properties.

    Chemical Biology: It can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.

    Industrial Chemistry: The compound can be used in the synthesis of various industrial chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-(2-phenylethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors, enzymes, or ion channels, modulating their activity. The bicyclo[1.1.1]pentane core provides a rigid scaffold that can influence the binding affinity and selectivity of the compound for its targets.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[1.1.1]pentan-1-amine hydrochloride: Similar core structure but lacks the phenylethyl group.

    3-Phenylbicyclo[1.1.1]pentan-1-amine: Similar structure but without the hydrochloride salt form.

Uniqueness

3-(2-Phenylethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is unique due to the presence of both the phenylethyl group and the bicyclo[1.1.1]pentane core, which confer distinct chemical and physical properties. This combination allows for specific interactions in biological systems and unique applications in materials science.

Properties

CAS No.

2763759-07-3

Molecular Formula

C13H18ClN

Molecular Weight

223.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.